molecular formula C5H5NO3S B13918307 5-Methoxythiazole-4-carboxylic acid

5-Methoxythiazole-4-carboxylic acid

Cat. No.: B13918307
M. Wt: 159.17 g/mol
InChI Key: PUSSEKRQUMEIJQ-UHFFFAOYSA-N
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Description

5-Methoxy-4-Thiazolecarboxylic acid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-Thiazolecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-methoxyacetophenone with thiourea under acidic conditions to form the thiazole ring . Another approach involves the use of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Industrial Production Methods

Industrial production methods for 5-Methoxy-4-Thiazolecarboxylic acid often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and subsequent functionalization of the thiazole ring .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-Thiazolecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazoles .

Scientific Research Applications

5-Methoxy-4-Thiazolecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-4-Thiazolecarboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can act as a ligand for metal ions, forming complexes that exhibit unique biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4-Thiazolecarboxylic acid is unique due to its methoxy group, which can enhance its solubility and reactivity compared to other thiazole derivatives. This functional group also allows for further chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

5-methoxy-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H5NO3S/c1-9-5-3(4(7)8)6-2-10-5/h2H,1H3,(H,7,8)

InChI Key

PUSSEKRQUMEIJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CS1)C(=O)O

Origin of Product

United States

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